2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
説明
2-(4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a brominated pyrazole derivative featuring a thiophene substituent and an acetonitrile functional group. Its molecular formula is C₁₀H₈BrN₃S, with a molecular weight of 282.08 g/mol. The compound’s structure includes:
- A pyrazole ring substituted at position 4 with a bromomethyl group (CH₂Br).
- A thiophen-3-yl group (C₄H₃S) at position 3.
- An acetonitrile moiety (CH₂CN) at the pyrazole’s nitrogen (position 1).
This structure makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic compounds for drug discovery. The bromomethyl group enhances reactivity for further functionalization, while the thiophene moiety contributes to electronic and steric properties .
特性
IUPAC Name |
2-[4-(bromomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRRWDKWGCTIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the bromomethyl group and the thiophene moiety, suggest a variety of interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A bromomethyl group, which may enhance electrophilic reactivity.
- A thiophen-3-yl substituent that can participate in π-π stacking and other non-covalent interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The thiophene ring may facilitate binding to various receptors through hydrophobic interactions and hydrogen bonding.
- Signal Transduction Modulation : By interacting with pathways such as MAPK (Mitogen-Activated Protein Kinase), this compound could influence cellular responses to stimuli.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities related to this compound are summarized in the following table:
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. It was found that these compounds significantly reduced the levels of inflammatory markers in cell-based assays, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results demonstrated that certain derivatives led to a marked decrease in cell viability and increased apoptosis rates, suggesting that this compound might possess similar properties .
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Electronic Effects :
- The thiophen-3-yl group in the target compound introduces sulfur-based electron-rich aromaticity, enhancing π-π stacking interactions in biological systems. In contrast, the pyridin-3-yl group (C₁₁H₉BrN₄, ) is electron-deficient due to the nitrogen atom, which may alter binding affinity in drug-receptor interactions.
- The trifluoromethyl group in C₇H₅BrF₃N₃ () increases electronegativity and metabolic stability compared to the target compound’s thiophene.
Steric and Functionalization Potential: The bromomethyl group in the target compound and C₁₁H₉BrN₄ () allows for nucleophilic substitution reactions, enabling further derivatization.
Physicochemical Properties :
- Lipophilicity : Thiophene (logP ~2.5) and pyridine (logP ~0.8) substituents significantly affect solubility. The target compound is more lipophilic than the pyridine analog (C₁₁H₉BrN₄), favoring membrane permeability.
- Molecular Weight : The trifluoromethyl derivative (C₇H₅BrF₃N₃, ) has a lower molecular weight (268.03 g/mol) but higher density due to fluorine atoms.
Applications: The pyridine-containing analog () is reported in kinase inhibitor research, while the bromophenyl derivative () serves as a precursor for fluorescent dyes.
準備方法
Pyrazole Core Construction
The synthesis typically begins with constructing the pyrazole ring, which is a key scaffold in the target compound. A common approach involves the condensation of hydrazones or hydrazines with appropriate ketones or aldehydes:
Hydrazone and Ketone Condensation: According to a modular synthesis approach, hydrazones derived from aryl aldehydes react with substituted acetophenones in ethanol under reflux to yield 3,5-diarylpyrazoles in moderate to good yields (around 30%). This method can be adapted to incorporate thiophene substituents by choosing thiophene-containing aldehydes or ketones as starting materials.
One-Pot Two-Component Synthesis: This efficient method involves reacting hydrazones with bromoacetophenones, which can be modified to incorporate the bromomethyl group on the pyrazole ring. The reaction conditions involve stirring at room temperature followed by reflux, with reaction times optimized to avoid side reactions.
Introduction of the Bromomethyl Group
The bromomethyl substituent at the 4-position of the pyrazole ring is typically introduced via halogenation of a methyl or hydroxymethyl precursor:
Bromination Using N-Bromosuccinimide (NBS): A reliable method for bromomethylation involves treating the corresponding methyl or acetyl derivatives with NBS in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). This reaction proceeds under mild conditions and selectively brominates the methyl group adjacent to the pyrazole ring.
Halogenation of Acetonitrile-Linked Intermediates: In some synthetic routes, the acetonitrile moiety is introduced prior to bromination, and the bromination step targets the methyl group attached to the pyrazole nitrogen. Careful control of reaction conditions is necessary to avoid over-bromination or side reactions.
Incorporation of the Thiophene Moiety
The thiophene substituent at the 3-position of the pyrazole ring can be introduced via:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings are commonly used to attach thiophene rings to heterocyclic scaffolds. For example, a pyrazole bearing a suitable leaving group (e.g., halide) at the 3-position can be coupled with a thiophene boronic acid or stannane derivative under inert atmosphere using palladium catalysts.
Direct Condensation: Alternatively, starting materials containing thiophene aldehydes or ketones can be used in the initial pyrazole formation step to ensure the thiophene ring is incorporated early in the synthesis.
Use of Strong Bases and Metalation
Lithium Hexamethyldisilazide (LiHMDS): This strong, non-nucleophilic base is employed to deprotonate pyrazole or related intermediates to enable subsequent alkylation or functional group transformations. For example, LiHMDS can replace sodium hexamethyldisilazide in certain synthetic methods to improve yields and selectivity.
Metal-Catalyzed Reactions: Nickel and palladium catalysts are used in various steps including cross-coupling and hydrogenation. Nickel-catalyzed methods have been applied in related heterocyclic syntheses under inert atmosphere and elevated temperatures (around 100 °C) to facilitate C–N and C–C bond formations.
Purification and Characterization
Chromatographic Techniques: Purification of intermediates and final products is commonly achieved by flash column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures or silica gel with methanol/chloroform mixtures.
Spectroscopic Confirmation: The structure and purity of the compound are confirmed by LC-MS, 1H NMR, and 13C NMR spectroscopy. For instance, LC-MS data typically show molecular ion peaks consistent with the calculated molecular weight, and NMR spectra confirm the presence of characteristic pyrazole, thiophene, bromomethyl, and acetonitrile protons and carbons.
Summary Table of Preparation Steps
Detailed Research Findings
The use of lithium hexamethyldisilazide (LiHMDS) instead of sodium hexamethyldisilazide improves the deprotonation step in pyrazole functionalization, enhancing yields and purity of intermediates.
Nickel-catalyzed reactions under argon atmosphere with ligands such as tricyclohexylphosphine (PCy3) and titanium isopropoxide as additive facilitate efficient C–N bond formation in heterocyclic synthesis, which can be adapted to the preparation of pyrazole derivatives bearing thiophene and bromomethyl groups.
The bromomethylation step using NBS in the presence of p-TsOH is a mild and selective method to introduce the bromomethyl group without affecting other sensitive functionalities like the nitrile or thiophene ring.
The overall synthetic route requires careful control of reaction times and temperatures to avoid decomposition or side reactions, particularly during the pyrazole ring formation and bromination steps.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile to achieve high purity?
Answer:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance nucleophilic substitution at the bromomethyl group .
- Catalysts : Employ mild bases like triethylamine to minimize side reactions, particularly during alkylation or cyclization steps involving the pyrazole core .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for isolating the compound, while recrystallization from ethanol/water mixtures improves crystallinity and purity (>95%) .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure of this compound?
Answer:
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
Answer:
- Bromomethyl Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) to introduce heteroatoms or linkers for bioactive conjugates .
- Pyrazole Ring : Participates in metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids) for aryl/heteroaryl diversification .
- Acetonitrile : May hydrolyze to carboxylic acid under acidic conditions or act as a directing group in coordination chemistry .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in pyrazole-thiophene systems) causing peak splitting .
- Impurity Analysis : Combine HPLC-MS to identify byproducts (e.g., debrominated derivatives) that may arise during synthesis .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyrazole-thiophene hybrids (e.g., C–Br bond length: ~1.9 Å) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Answer:
Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving the pyrazole-thiophene core?
Answer:
- Electrostatic Potential Maps : Calculate charge distribution to identify electrophilic/nucleophilic sites (e.g., bromomethyl carbon as electrophilic hotspot) .
- Transition-State Modeling : Simulate pathways for cross-coupling reactions (e.g., C–Br vs. C–S bond activation) using Gaussian or ORCA software .
- Solvent Effects : Incorporate PCM models to predict solvent-dependent reaction outcomes (e.g., DMSO enhancing SN2 at bromomethyl) .
Q. What strategies mitigate challenges in achieving high enantiomeric excess (ee) for chiral derivatives of this compound?
Answer:
- Chiral Catalysts : Use Ru- or Ir-based complexes for asymmetric hydrogenation of unsaturated precursors (e.g., α,β-unsaturated nitriles) .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during alkylation steps .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of racemic intermediates .
Methodological Guidance
Q. How should researchers design a structure-activity relationship (SAR) study for this compound’s potential bioactivity?
Answer:
- Core Modifications : Synthesize analogs with:
- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition, antimicrobial MIC) over broad phenotypic screens .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. What are the best practices for resolving discrepancies between computational predictions and experimental reaction outcomes?
Answer:
- Validation : Cross-check DFT results with experimental crystallographic data (e.g., bond angles, dihedral strains) .
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., 13C-Br) to trace unexpected pathways (e.g., radical vs. ionic mechanisms) .
- Sensitivity Analysis : Test computational models against minor perturbations (e.g., solvent dielectric constant) to identify error sources .
Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?
Answer:
- Protocol Standardization : Document exact conditions (e.g., solvent dryness, inert atmosphere) to minimize batch-to-batch variability .
- Intermediate Characterization : Validate purity at each step via TLC/HPLC and assign unambiguous NMR signals .
- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
